molecular formula C11H9ClN2O3 B14961667 Ethyl [(3-chloro-4-cyanophenyl)carbamoyl]formate

Ethyl [(3-chloro-4-cyanophenyl)carbamoyl]formate

Cat. No.: B14961667
M. Wt: 252.65 g/mol
InChI Key: JGXFUFZRWJXJCA-UHFFFAOYSA-N
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Description

Ethyl [(3-chloro-4-cyanophenyl)carbamoyl]formate is a carbamoylformate derivative featuring a chloro-substituted phenyl ring and a cyano group at the para position. Its structure combines an electron-withdrawing cyano group and a chloro substituent, which may influence reactivity, lipophilicity, and binding affinity in biological systems.

Properties

Molecular Formula

C11H9ClN2O3

Molecular Weight

252.65 g/mol

IUPAC Name

ethyl 2-(3-chloro-4-cyanoanilino)-2-oxoacetate

InChI

InChI=1S/C11H9ClN2O3/c1-2-17-11(16)10(15)14-8-4-3-7(6-13)9(12)5-8/h3-5H,2H2,1H3,(H,14,15)

InChI Key

JGXFUFZRWJXJCA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NC1=CC(=C(C=C1)C#N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [(3-chloro-4-cyanophenyl)carbamoyl]formate typically involves the reaction of 3-chloro-4-cyanophenyl isocyanate with ethyl formate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using techniques such as column chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The reaction conditions are optimized to maximize yield and minimize impurities. The purification process may include crystallization or distillation to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl [(3-chloro-4-cyanophenyl)carbamoyl]formate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of amines and other reduced products.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Ethyl [(3-chloro-4-cyanophenyl)carbamoyl]formate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl [(3-chloro-4-cyanophenyl)carbamoyl]formate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl (4-(4-Bromophenyl)thiazol-2-yl carbamoyl)formate (Compound 12)

  • Structure : Incorporates a thiazole ring and a bromophenyl group.
  • Synthesis: Prepared via refluxing 2-aminothiazole derivatives with diethyl oxalate in ethanol .
  • Activity : Thiazole-containing analogs are often prioritized in anticancer research due to their heterocyclic bioactivity .

4-Chloro-2-{[(3-Chlorophenyl)amino]carbonyl}phenyl Alkyl-Carbamates (4a–i)

  • Structure: Differs in the substitution pattern (3-chloro vs. 3-chloro-4-cyano) and the presence of a carbamate group.
  • Lipophilicity : Exhibits log k values ranging from 1.2–2.8 in HPLC studies, influenced by alkyl chain length .
  • Significance : The carbamate group increases hydrolytic stability compared to formate esters but may reduce electrophilicity for nucleophilic reactions .

Morpholine and Thiazole Derivatives

Ethyl {[2-(Morpholin-4-yl)ethyl]carbamoyl}formate

  • Structure : Contains a morpholine ring linked via an ethyl chain.

Ethyl ({4-[4-(2-Chloroethyl)phenyl]-5-methyl-1,3-thiazol-2-yl}carbamoyl)formate

  • Structure : Combines a thiazole ring with a 2-chloroethylphenyl group.
  • Activity : The chloroethyl group may confer alkylating properties, enhancing cytotoxicity in cancer cell lines .

Chloroformate Esters and Simplified Analogs

Ethyl Chloroformate (ASE1250)

  • Structure : Lacks the carbamoyl and aromatic substituents.
  • Reactivity : Highly electrophilic, often used as a coupling reagent in peptide synthesis. Less stable in aqueous environments compared to carbamoylformates .

Ethyl [(2,2-Difluoroethyl)carbamoyl]formate

  • Structure : Fluorine substitution at the ethylamine group.
  • Properties : Fluorine’s electronegativity increases metabolic stability and alters solubility profiles .

Data Table: Key Comparative Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Lipophilicity (log k) Notable Properties
Ethyl [(3-chloro-4-cyanophenyl)carbamoyl]formate C₁₁H₁₀ClN₂O₃ 253.67 3-Cl, 4-CN phenyl Not reported High electrophilicity, potential bioactivity
Ethyl (4-(4-bromophenyl)thiazol-2-yl carbamoyl)formate C₁₃H₁₂BrN₂O₃S 356.21 Thiazole, 4-Br phenyl Not reported Enhanced π-stacking, anticancer focus
4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl carbamate (4a) C₁₄H₁₀Cl₂N₂O₃ 337.15 3-Cl phenyl, carbamate 1.2–2.8 Alkyl chain-dependent lipophilicity
Ethyl {[2-(morpholin-4-yl)ethyl]carbamoyl}formate C₁₀H₁₈N₂O₄ 230.26 Morpholine-ethyl Not reported Discontinued, high polarity

Research Findings and Trends

  • Lipophilicity Trends: Chloro and cyano substituents increase log k values, enhancing membrane permeability . Thiazole and morpholine groups reduce lipophilicity but improve target specificity .
  • Synthetic Flexibility : Ethyl chloroformate serves as a versatile intermediate for carbamoylformates, though stability varies with substituents .
  • Biological Activity : Thiazole and chloroethyl derivatives show promise in anticancer research, while discontinued compounds (e.g., morpholine analog) highlight challenges in pharmacokinetic optimization .

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